Dacomitinib vs. Afatinib: Distinct HER Family Selectivity Arising from the Piperidine Warhead
When the (E)-4-(piperidin-1-yl)but-2-enoyl fragment is coupled to the 6-aminoquinazoline scaffold (yielding dacomitinib), the resulting HER family selectivity profile diverges markedly from that of the dimethylamino analog (afatinib). In isolated enzyme assays using purified cytoplasmic kinase domains, dacomitinib shows IC₅₀ values of 6.0 nM (EGFR), 45.7 nM (HER2), and 73.7 nM (HER4), while afatinib yields 0.5 nM (EGFR) and 14 nM (HER2) [1]. The EGFR/HER2 selectivity ratio is 7.6-fold for dacomitinib versus 28-fold for afatinib, and dacomitinib demonstrates measurable HER4 activity (73.7 nM) [1][2]. Using kinact/KI inactivation efficiency rather than IC₅₀, the selectivity profiles shift further: both drugs preferentially target EGFR and HER4 over HER2, but the quantitative kinact/KI ratios differ substantially [3].
| Evidence Dimension | HER family kinase selectivity (IC₅₀ in nM, isolated enzyme assay) |
|---|---|
| Target Compound Data | EGFR = 6.0 nM; HER2 = 45.7 nM; HER4 = 73.7 nM (dacomitinib, bearing (E)-4-(piperidin-1-yl)but-2-enoyl warhead) |
| Comparator Or Baseline | EGFR = 0.5 nM; HER2 = 14 nM; HER4 = 1 nM (afatinib, bearing (E)-4-(dimethylamino)but-2-enoyl warhead) |
| Quantified Difference | Dacomitinib EGFR/HER2 ratio = 7.6; Afatinib EGFR/HER2 ratio = 28. Dacomitinib HER4 IC₅₀ = 73.7 nM vs Afatinib HER4 IC₅₀ = 1 nM. Dacomitinib is less potent on EGFR but shows broader HER4 coverage. |
| Conditions | Purified cytoplasmic tyrosine kinase domains; non-radioactive ELISA for EGFR/HER2, radioactive assay for HER4; values from published aggregate table comparing agents tested under comparable conditions (see Table 2, PMC4315724 and Cancer Biology & Medicine summary). |
Why This Matters
The piperidine side chain confers a quantitatively distinct HER inhibition fingerprint that is locked to the final drug's regulatory dossier—substituting the dimethylamino analog changes the active pharmaceutical ingredient (API) identity, invalidating the ANDA/DMF pathway.
- [1] Table 3. IC50 values of anti-HER family agents in HNSCC. Clin Cancer Res. 2015;21(3):526–533. Afatinib: EGFR 0.5 nM, HER2 14 nM; Dacomitinib: EGFR 6 nM, HER2 45.7 nM. View Source
- [2] Cancer Biology & Medicine. Dacomitinib (PF00299804): EGFR 6.0 nM, HER2 45.7 nM, HER4 73.7 nM (summary table). View Source
- [3] Enzymlogic. Case Study – COVALfinder to Study Irreversible EGFR Drugs. Using kinact/KI, the selectivity profile of Afatinib and Dacomitinib dramatically changes; both bind preferentially to EGFR and HER4. View Source
